Molybdenyl acetylacetonate

Description

Significance of Molybdenum Coordination Complexes in Catalysis and Materials Science

Molybdenum is a transition metal known for its ability to exist in multiple oxidation states, ranging from +2 to +6. numberanalytics.com This property allows molybdenum coordination complexes to participate in a wide array of chemical reactions, particularly redox reactions. numberanalytics.com In catalysis, molybdenum complexes are valued for their ability to facilitate reactions such as oxidations, epoxidations, and metathesis. researchgate.netnih.gov The catalytic activity can often be fine-tuned by modifying the ligands surrounding the molybdenum center. researchgate.net

In materials science, molybdenum compounds are utilized in the synthesis of advanced materials with specific electronic and structural characteristics. numberanalytics.comsciforum.net These materials find applications in areas like energy conversion and environmental remediation. sciforum.net Molybdenum-containing materials, including oxides and sulfides, are known for their catalytic and electronic properties. numberanalytics.comresearchgate.net

Historical Development and Contemporary Relevance of Molybdenyl Acetylacetonate (B107027) Research

The study of molybdenum complexes has a rich history, with early research focusing on understanding their fundamental chemical and physical properties. Molybdenyl acetylacetonate itself has been known for decades and has been a subject of structural and spectroscopic characterization. acs.org

In recent years, research on this compound has gained renewed interest due to its applications as a catalyst and a precursor for materials synthesis. guidechem.com Contemporary research focuses on enhancing its catalytic efficiency through various strategies, such as immobilization on solid supports. sid.irresearchgate.net This approach aims to combine the high activity of the homogeneous catalyst with the ease of separation and reusability of a heterogeneous catalyst. sid.ir Furthermore, its role in mechanistic studies of oxidation reactions continues to be an active area of investigation. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₄MoO₅ guidechem.com |

| Molecular Weight | 326.15 g/mol sigmaaldrich.com |

| Appearance | Yellow to grey-green to light brown crystalline powder thermofisher.com |

| CAS Number | 17524-05-9 guidechem.com |

| Melting Point | 184 °C (decomposes) sigmaaldrich.com |

| Solubility | Insoluble in water guidechem.com |

Research Findings on this compound

Catalytic Applications

This compound is a well-established catalyst for various organic transformations, most notably oxidation and epoxidation reactions.

Epoxidation of Alkenes: It efficiently catalyzes the epoxidation of a wide range of alkenes, including linear and cyclic ones, using oxidants like tert-butyl hydroperoxide (TBHP). sid.irmdpi.com The reaction is often highly selective for the epoxide product. mdpi.com For instance, in the epoxidation of cyclooctene (B146475), high conversions and selectivities to cyclooctene oxide are achieved. mdpi.com

Oxidation of Alcohols: It serves as a catalyst for the oxidation of secondary alcohols to ketones. chemicalbook.com This can be achieved using environmentally benign oxidants like sodium percarbonate. chemicalbook.comorganic-chemistry.org

Other Catalytic Reactions: this compound has also been employed as a catalyst for the deprotection of acetals to their corresponding aldehydes and ketones in high yields. tandfonline.com Additionally, it has been used in a one-pot synthesis of cyclic carbonates from olefins and carbon dioxide. rsc.org

Use in Materials Science

This compound serves as a valuable precursor for the synthesis of molybdenum-containing materials.

Synthesis of Molybdenum Oxides: Thermal decomposition of this compound can be used to produce molybdenum oxide materials. researchgate.net This method allows for the synthesis of monophasic ultrafine molybdenum oxide at relatively low temperatures. researchgate.net

Immobilized Catalysts: Researchers have successfully immobilized this compound onto various solid supports, such as MCM-41 and functionalized polymers. sid.irresearchgate.net This creates heterogeneous catalysts that are easily recoverable and reusable, addressing a key challenge in homogeneous catalysis. sid.ir For example, MoO₂(acac)₂ immobilized on MCM-41 has been shown to be a reusable catalyst for alkene epoxidation. sid.ir

Synthesis and Characterization

This compound can be synthesized through several routes. One common method involves the reaction of molybdenum trioxide with acetylacetone (B45752). Another approach is the oxidation of molybdenum(III) acetylacetonate. researchgate.netgoogle.com The synthesis of molybdenum(III) acetylacetonate itself can be achieved by reacting a molybdenum(III) source with acetylacetone in an oxygen-free environment to prevent oxidation to the molybdenyl species. google.com

The characterization of this compound is typically performed using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the Mo=O bonds and the acetylacetonate ligands. researchgate.netscispace.com

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides detailed information about the molecular structure and the coordination geometry around the molybdenum center. mdpi.com

Elemental Analysis: This technique is used to confirm the elemental composition of the compound. thermofisher.com

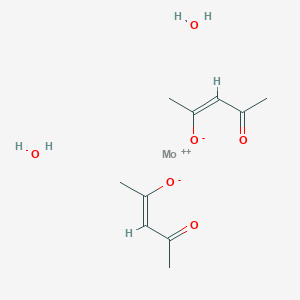

Structure

3D Structure of Parent

Properties

IUPAC Name |

molybdenum(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mo.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGDEXXAVVTFCN-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mo+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mo+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Molybdenyl Acetylacetonate and Its Derivatives

Conventional Synthetic Routes for Molybdenyl Acetylacetonate (B107027)

Molybdenyl acetylacetonate, [MoO₂(acac)₂], serves as a crucial precursor in molybdenum chemistry. Its synthesis can be achieved through several conventional routes, each offering distinct advantages in terms of reaction conditions, yield, and purity of the final product. These methods typically involve the reaction of a molybdenum(VI) source with acetylacetone (B45752) under controlled conditions.

Direct Reaction Approaches from Molybdenum Oxides

A straightforward method for the synthesis of this compound involves the direct reaction of molybdenum(VI) oxide (MoO₃) with acetylacetone. This approach is advantageous due to the ready availability and stability of the molybdenum oxide precursor. The reaction typically proceeds by suspending molybdenum trioxide in an aqueous medium, followed by the addition of acetylacetone. The reaction mixture is then stirred, often with heating, to facilitate the formation of the complex. While seemingly simple, the reactivity of commercial MoO₃ can be low. To overcome this, freshly precipitated molybdenum trioxide, obtained by the acidification of a molybdate (B1676688) solution, can be used, which significantly improves the reaction rate and yield.

Another variation of this method involves the use of a microscale synthesis approach. This technique is often employed in laboratory settings for educational purposes and allows for the synthesis of [MoO₂(acac)₂] with good yields (50-80%) of a reasonably pure yellow product. nih.gov The reaction is typically carried out in a conical vial with a stir vane and can be completed within an hour. nih.gov

| Precursor | Reagent | Conditions | Typical Yield | Reference |

| Molybdenum(VI) oxide (MoO₃) | Acetylacetone | Aqueous medium, stirring, heating | Moderate to high | |

| Freshly precipitated MoO₃ | Acetylacetone | Aqueous medium, stirring | High | |

| Molybdenum compound | Acetylacetone | Microscale, stirring | 50-80% | nih.gov |

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal methods offer an alternative route to this compound, often resulting in materials with specific morphologies and properties. Hydrothermal synthesis, for instance, has been utilized to prepare molybdenum trioxide nanosheets using this compound as a precursor in the presence of polyethylene (B3416737) glycol (PEG). ijres.org While this demonstrates the decomposition of [MoO₂(acac)₂] under hydrothermal conditions to form oxides, the reverse reaction to synthesize the complex itself under such conditions is also plausible, typically by reacting a molybdenum salt and acetylacetone in a sealed vessel under elevated temperature and pressure. These methods allow for precise control over the crystallization process, potentially leading to high-purity products.

Preparation from Molybdenum Oxochloride Precursors

This compound can be efficiently synthesized from molybdenum oxochloride precursors, particularly molybdenum(VI) dioxodichloride (MoO₂Cl₂). bloomtechz.com This method involves the reaction of MoO₂Cl₂ with acetylacetone. bloomtechz.com The reaction is typically carried out in an inert solvent. This route is advantageous as MoO₂Cl₂ is a reactive starting material, leading to a clean and high-yielding synthesis of the desired product. The coordination chemistry of molybdenum oxochlorides has been studied extensively, providing a solid foundation for this synthetic approach. bloomtechz.com

| Precursor | Reagent | Product | Reference |

| Molybdenum(VI) dioxodichloride (MoO₂Cl₂) | Acetylacetone | Molybdenyl bisacetylacetonate [MoO₂(C₅H₇O₂)₂] | bloomtechz.com |

Controlled Oxidation of Lower Oxidation State Molybdenum Acetylacetonates (B15086760)

An alternative synthetic strategy involves the controlled oxidation of molybdenum acetylacetonate complexes in lower oxidation states, such as molybdenum(III) acetylacetonate [Mo(acac)₃]. The synthesis of Mo(III) acetylacetonate itself requires an inert atmosphere to prevent oxidation. kashanu.ac.ir The subsequent oxidation of [Mo(acac)₃] to [MoO₂(acac)₂] can be achieved by exposing the Mo(III) complex to an oxidizing agent. A more controlled oxidation can be performed using pure oxygen in a stepwise reaction, which has been shown to produce molybdenyl bisacetylacetonate. bohrium.com This method is particularly useful for researchers who have access to or are working with lower oxidation state molybdenum precursors.

Synthesis of this compound Schiff Base Complexes

This compound is a versatile starting material for the synthesis of a wide array of Schiff base complexes. sigmaaldrich.com These reactions typically involve the substitution of the acetylacetonate ligands with Schiff base ligands. The reaction of [MoO₂(acac)₂] with Schiff bases, often in a 1:2 molar ratio in a suitable solvent like methanol (B129727) or ethanol, leads to the formation of new dioxomolybdenum(VI) complexes. nih.govnih.gov

The types of Schiff base ligands used can vary significantly, leading to a diverse range of complexes with different coordination environments and properties. For instance, the interaction of [MoO₂(acac)₂] with internally functionalized oximes and Schiff bases derived from β-diketones results in the formation of yellow dioxomolybdenum(VI) complexes. nih.gov Similarly, tetradentate Schiff base ligands can react with [MoO₂(acac)₂] to form parent dioxomolybdenum(VI) complexes, which can then undergo cyclization with 1,3-diketones to yield macrocyclic molybdenum complexes. nanobioletters.com Chiral Schiff base ligands have also been employed to synthesize chiral molybdenum(VI) cis-dioxo complexes. znaturforsch.com

The general reaction scheme involves the refluxing of [MoO₂(acac)₂] with the desired Schiff base ligand in an appropriate solvent. The resulting complexes are often colored solids and can be characterized by various spectroscopic and analytical techniques. nih.govnanobioletters.com

| [MoO₂(acac)₂] Reactant | Schiff Base Type | Resulting Complex Type | Reference |

| [MoO₂(acac)₂] | Internally functionalized oximes | Dioxomolybdenum(VI) complexes | nih.gov |

| [MoO₂(acac)₂] | Schiff bases from β-diketones | Dioxomolybdenum(VI) complexes | nih.gov |

| [MoO₂(acac)₂] | Tetradentate Schiff base | Parent dioxomolybdenum(VI) complex | nanobioletters.com |

| Parent complex | 1,3-diketones | Macrocyclic molybdenum complex | nanobioletters.com |

| [MoO₂(acac)₂] | Tridentate ONO donor Schiff base | Dioxo-molybdenum(VI) complex | nih.gov |

| [MoO₂(acac)₂] | Chiral Schiff base ligands | Molybdenum(VI) cis-dioxo complexes | znaturforsch.com |

Strategies for Immobilization and Heterogenization of this compound

To enhance the reusability and practical applicability of this compound as a catalyst, various strategies have been developed for its immobilization on solid supports. This process, known as heterogenization, transforms the homogeneous catalyst into a heterogeneous one, facilitating its separation from the reaction mixture and potential for continuous flow processes.

Common supports for the immobilization of [MoO₂(acac)₂] include:

Carbon Nanotubes (CNTs): Multi-wall carbon nanotubes (MWCNTs) have been functionalized and used as supports for [MoO₂(acac)₂]. ijres.orgijcce.ac.ir One method involves converting the acidic groups on MWCNTs to acyl chloride groups, which then react with [MoO₂(acac)₂] for direct immobilization. ijcce.ac.ir Another approach involves modifying MWCNTs with amines, such as 1,2-diaminobenzene or 2-aminophenol, followed by the anchoring of the molybdenum complex. ijres.org

Silica (B1680970) and Mesoporous Materials: Silica-based materials are widely used supports due to their high surface area and thermal stability. [MoO₂(acac)₂] can be immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) by first functionalizing the surface with a Schiff base ligand, which then coordinates to the molybdenum center. kashanu.ac.ir Mesoporous molecular sieves like MCM-41 have also been functionalized with aminopropyl groups, followed by the formation of a supported Schiff base ligand that subsequently reacts with [MoO₂(acac)₂]. researchgate.net

Polymers and Biopolymers: Natural and synthetic polymers serve as effective supports for catalyst immobilization. Expanded corn starch has been used to immobilize this compound, creating a heterogeneous catalyst for epoxidation reactions. rsc.org

Clay Minerals: Sepiolite clay mineral can be functionalized with 3-(tri-methoxysilyl)propylamine, and the resulting material can be used to immobilize [MoO₂(acac)₂]. bohrium.com

The general strategy for immobilization often involves a two-step process: first, the surface of the support material is functionalized with appropriate linker molecules that can covalently bind to the molybdenum complex. Subsequently, the functionalized support is treated with a solution of this compound to achieve immobilization.

| Support Material | Functionalization/Immobilization Strategy | Reference |

| Multi-wall Carbon Nanotubes (MWCNTs) | Conversion of -COOH to -COCl, followed by reaction with [MoO₂(acac)₂]. | ijcce.ac.ir |

| Multi-wall Carbon Nanotubes (MWCNTs) | Modification with 1,2-diaminobenzene or 2-aminophenol, then anchoring of [MoO₂(acac)₂]. | ijres.org |

| Silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) | Functionalization with a Schiff base ligand, followed by coordination with [MoO₂(acac)₂]. | kashanu.ac.ir |

| Mesoporous molecular sieve MCM-41 | Grafting with 3-aminopropyl trimethoxysilane, formation of a supported Schiff base, and reaction with [MoO₂(acac)₂]. | researchgate.net |

| Expanded corn starch | Immobilization of [MoO₂(acac)₂] on the biopolymer support. | rsc.org |

| Sepiolite clay mineral | Functionalization with 3-(tri-methoxysilyl)propylamine and subsequent immobilization of [MoO₂(acac)₂]. | bohrium.com |

Supporting on Metal-Organic Frameworks (MOFs)

This compound, MoO₂(acac)₂, serves as a versatile precursor for the integration of molybdenum into Metal-Organic Frameworks (MOFs). This approach leverages the compound as a metal node which can self-assemble with organic ligands to create stable, porous structures. bloomtechz.com One prominent synthetic strategy involves the reaction of this compound with carboxylic acid ligands. For instance, self-assembly with terephthalic acid results in the formation of stable MOF structures, such as MIL-100(Mo). This particular MOF exhibits significant porosity with mesoporous channels of approximately 3.1 nm and a high specific surface area of 2200 m²/g. bloomtechz.com

Another significant methodology employs metal acetylacetonate complexes, including this compound, as alternative metal sources for the aqueous synthesis of MOFs. researchgate.net This method is advantageous as it can often be performed at room temperature and yields several types of carboxylate-based MOFs in good yields, typically exceeding 85%. researchgate.net This aqueous synthesis route avoids the need for more corrosive metal salts like chlorides or nitrates and can eliminate the use of organic solvents, aligning with greener chemistry principles. researchgate.net

Table 1: Examples of MOFs Synthesized Using Molybdenum Acetylacetonate Precursors

| MOF Name | Organic Ligand | Key Properties | Reference |

|---|---|---|---|

| MIL-100(Mo) | Terephthalic acid | 3.1 nm mesoporous channels, 2200 m²/g specific surface area | bloomtechz.com |

Integration into Nanohybrid Architectures

The incorporation of this compound into nanohybrid structures is a key strategy for developing advanced materials with tailored functionalities. These architectures combine the properties of the molybdenum complex with other nanomaterials to create synergistic effects.

One method involves the reaction of this compound with other complex inorganic species. For example, new nanohybrid compounds have been prepared by reacting [MoO₂(acac)₂] with Lacunary Keggin-type polyoxometalates, such as [SiW₁₁O₃₉]⁸⁻ and [PW₁₁O₃₉]⁷⁻, and ethylenediamine. researchgate.net This synthesis yields heterogeneous nanocatalysts where the synergistic effect between the molybdenyl complex and the polyoxometalate enhances catalytic activity. researchgate.net These catalysts have proven to be robust and reusable for at least six cycles without significant loss of activity. researchgate.net

Another approach involves compounding MoO₂(acac)₂ with metal oxides. A smart window coating has been developed by combining MoO₂(acac)₂ with titanium dioxide (TiO₂) using a sol-gel method. bloomtechz.com This nanohybrid film can reversibly switch from a high-transmittance state (75%) to a low-transmittance state (8%) under a low voltage. bloomtechz.com Furthermore, this compound can be loaded onto the surface of graphitic carbon nitride (g-C₃N₄) nanosheets. bloomtechz.com This creates a Z-scheme heterojunction that functions as an efficient photocatalyst, with molybdenum acting as an electronic medium to facilitate charge separation at the interface. bloomtechz.com

Table 2: this compound-Based Nanohybrid Systems

| Nanomaterial Component | Synthetic Method | Resulting Architecture | Key Feature/Application | Reference |

|---|---|---|---|---|

| Lacunary Keggin-type polyoxometalates | Reaction with ethylenediamine | Heterogeneous nanocatalyst | Synergistic catalytic effect in epoxidation | researchgate.net |

| Titanium dioxide (TiO₂) | Sol-gel method | Electrochromic film | Reversible optical transmittance for smart windows | bloomtechz.com |

Fabrication of Supported this compound Catalysts for Specific Applications

The immobilization of this compound onto solid supports is a critical technique for creating heterogeneous catalysts that are stable, easily separable, and reusable. The choice of support material and fabrication method is tailored to the target application.

One application is in the catalytic epoxidation of alkenes. For this purpose, bis-acetylacetonate-di-oxo molybdenum complexes have been supported on boehmite nano-particles (BNPs). researchgate.net The resulting heterogeneous nano-catalysts demonstrate high efficiency, for instance, in the epoxidation of cis-cyclooctene using tert-butylhydroperoxide (TBHP) as an oxidant, achieving a 97% yield in 60 minutes. researchgate.net The catalysts can be recycled and have been successfully applied to the epoxidation of other substituted alkenes. researchgate.net

Another significant application is in hydrodesulfurization (HDS), a crucial process in petroleum refining. Carbon-supported molybdenum sulfide (B99878) catalysts have been prepared using molybdenum acetylacetonate as the precursor. iitm.ac.in Catalysts are fabricated by impregnating a carbon support with an ethanolic solution of molybdenum acetylacetonate, followed by drying and sulfidation. iitm.ac.in This method results in catalysts with increased dispersion of the active phase and improved catalytic activity for HDS compared to those prepared from conventional precursors like ammonium (B1175870) molybdate. iitm.ac.in The enhanced performance is attributed to a higher turnover frequency (TOF) for the acetylacetonate-derived catalysts. iitm.ac.in

Table 3: Supported this compound Catalysts

| Support Material | Precursor | Target Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Boehmite Nano-Particles (BNPs) | Bis-acetylacetonate-di-oxo molybdenum | Epoxidation of alkenes | High yield (97%) in cyclooctene (B146475) epoxidation; reusable catalyst | researchgate.net |

Coordination Chemistry and Structural Elucidation of Molybdenyl Acetylacetonate Complexes

Ligand Design Strategies for Molybdenyl Acetylacetonate (B107027) Derivatives

The inherent reactivity and structural versatility of molybdenyl acetylacetonate, MoO₂(acac)₂, serve as a foundation for the development of a diverse range of derivative complexes. Strategic ligand design, involving modifications to the primary acetylacetonate framework or the introduction of ancillary ligands, allows for the fine-tuning of the electronic and steric properties of the resulting complexes, thereby influencing their chemical behavior and potential applications.

Modifications to the acetylacetonate (acac) ligand itself present a direct method for altering the properties of molybdenyl complexes. The acetylacetonate ligand, a β-diketone, can undergo electrophilic substitution reactions, similar to aromatic systems, due to the electron density at the central carbon atom when coordinated to a metal. libretexts.org This reactivity allows for the introduction of various functional groups onto the acac backbone.

While the direct electrophilic substitution on pre-formed MoO₂(acac)₂ is not extensively detailed in the provided results, the synthesis of molybdenum complexes with substituted β-diketone ligands is a common strategy. google.com These modifications can range from simple alkyl or aryl substitutions at the methyl positions to the incorporation of more complex functionalities. For instance, variations with substituents other than methyl on the diketone backbone are well-established for metal acetylacetonate complexes in general. wikipedia.org The synthesis of molybdenum(III) acetylacetonate and its substituted derivatives highlights the use of a family of beta-diketone compounds. google.com

The replacement of the oxygen donor atoms in the acetylacetonate ligand with sulfur atoms to form β-thioketonate (AcSac) or β-dithioketonate (SacSac) ligands has also been explored. researchgate.net This substitution significantly alters the electronic properties of the ligand and its coordination behavior with molybdenum, leading to complexes with different reactivity and stereochemistry. researchgate.net

A summary of representative modified acetylacetonate ligands used in molybdenum complexes is presented below:

| Ligand Type | General Structure | Representative Substituents (R, R') |

| Substituted Acetylacetonate | R-CO-CH-CO-R' | Methyl, Phenyl, tert-Butyl |

| Thio-substituted Acetylacetonate | R-CS-CH-CO-R' | Methyl |

| Dithio-substituted Acetylacetonate | R-CS-CH-CS-R' | Methyl |

A prevalent strategy for modifying the coordination sphere of the molybdenyl cation is the introduction of auxiliary or co-ligands in addition to the acetylacetonate ligands. These auxiliary ligands can be simple monodentate ligands or more complex polydentate, including macrocyclic, ligands.

Macrocyclic ligands containing nitrogen donor atoms represent a significant class of auxiliary ligands. researchgate.netbiointerfaceresearch.com The reaction of this compound with a Schiff base derived from di-2-thienylethanedione and 2,3-diaminotoluene (B30700) results in a macrocyclic complex with the formula MoO₂(L)₂. researchgate.net In this complex, the molybdenum atom is six-coordinate with a distorted octahedral geometry, coordinated to two oxo groups and four nitrogen atoms from the macrocyclic ligand. researchgate.net Similarly, dioxomolybdenum(VI) macrocyclic complexes have been synthesized through the condensation of di-2-furanylethanedione with 2,3-diaminotoluene in the presence of this compound. biointerfaceresearch.com These N-donor macrocyclic ligands enforce a specific coordination geometry on the molybdenum center and can be further functionalized to tune the properties of the complex. researchgate.netbiointerfaceresearch.commdpi.com

The following table summarizes examples of auxiliary ligands incorporated into this compound systems:

| Auxiliary Ligand Type | Example Ligand | Resulting Complex Type | Coordination Number of Mo |

| Monodentate N-donor | Pyridine | Mixed-ligand complex | 6 |

| Bidentate N,S-donor | Pyridine-2-thiolate | Mixed-ligand complex | Varies |

| Macrocyclic N-donor | Schiff base from di-2-thienylethanedione and 2,3-diaminotoluene | MoO₂(L)₂ | 6 |

| Macrocyclic N-donor | Schiff base from di-2-furanylethanedione and 2,3-diaminotoluene | MoO₂(ML)₂ | 6 |

Investigation of Molybdenum Oxidation States and Coordination Geometries

This compound and its derivatives commonly feature molybdenum in the +5 or +6 oxidation state. plu.mxcymitquimica.com The parent compound, bis(acetylacetonato)dioxomolybdenum(VI) or MoO₂(acac)₂, contains molybdenum in the +6 oxidation state. cymitquimica.comsamaterials.com This complex typically exhibits a distorted octahedral coordination geometry, with the two oxo groups in a cis configuration and the two bidentate acetylacetonate ligands coordinating through their oxygen atoms. researchgate.net

Molybdenum(V) acetylacetonate complexes are also well-known, often existing as the binuclear species Mo₂O₃(acac)₄. plu.mx The investigation of acetylacetonate complexes of molybdenum(V) and (VI) has been a subject of study to understand their synthesis and spectral properties. plu.mx The oxidation state of molybdenum significantly influences the electronic structure and reactivity of the complex. For instance, Mo(V) complexes are paramagnetic, while Mo(VI) complexes are diamagnetic.

The coordination geometry around the molybdenum center is highly dependent on the oxidation state and the nature of the coordinating ligands. In MoO₂(acac)₂, the molybdenum atom is hexacoordinate. samaterials.com The introduction of auxiliary ligands, such as N-donor macrocycles, can maintain this six-coordinate, distorted octahedral environment. researchgate.net In these cases, the macrocyclic ligand occupies the four equatorial positions, with the two oxo groups in the axial positions. researchgate.net

The oxidation state can be manipulated through redox reactions. For example, a molybdenum(IV) acetylene (B1199291) complex can be synthesized by the oxidation of a molybdenum(II) precursor. nih.gov While not directly involving this compound, this demonstrates the accessibility of different oxidation states for molybdenum. The synthesis of molybdenum(III) acetylacetonate has also been reported, further expanding the range of accessible oxidation states. google.comacs.org

A comparison of the coordination environments for different molybdenum oxidation states in acetylacetonate complexes is provided below:

| Molybdenum Oxidation State | Typical Complex Formula | Coordination Number | Common Geometry |

| +6 | MoO₂(acac)₂ | 6 | Distorted Octahedral |

| +5 | Mo₂O₃(acac)₄ | Varies (often 6) | Varies (often dinuclear with bridging oxygens) |

| +4 | [Mo(acac)₂Cl₂] | 6 | Octahedral |

| +3 | Mo(acac)₃ | 6 | Octahedral |

Ligand Exchange Reactions in this compound Systems

Ligand exchange reactions are a fundamental aspect of the chemistry of this compound, providing a pathway to a wide array of derivatives. libretexts.org In these reactions, one or more of the acetylacetonate ligands are replaced by other ligands. youtube.com

The reaction of [MoO₂(acac)₂] with other bidentate ligands, such as internally functionalized oximes and Schiff bases, in a 1:2 molar ratio leads to the complete replacement of the acetylacetonate ligands. nih.gov For example, the interaction with oximes of the type HON=C(CH₃)Ar results in the formation of [MoO₂{ON=C(CH₃)Ar}₂]. nih.gov Similarly, Schiff bases derived from β-diketones yield complexes of the type [MoO₂{OC(R)CHC(R')=NC₆H₅}₂]. nih.gov

The exchange of chloride ligands for triflate anions has been demonstrated in molybdenum(IV) β-diketonate complexes through salt metathesis with AgOTf. nih.gov This type of reaction is also relevant to molybdenyl systems for the introduction of different anionic ligands.

The incorporation of this compound onto solid supports often involves a form of ligand exchange or grafting. For instance, bis-acetylacetonato-di-oxo molybdenum complexes have been supported on functionalized boehmite nanoparticles. researchgate.net In one instance, a polymer-supported Schiff base ligand was reacted with MoO₂(acac)₂ to prepare a polymer-supported molybdenum Schiff base complex, indicating a ligand exchange process. researchgate.net

The following table provides examples of ligand exchange reactions involving this compound:

| Reactant | Exchanging Ligand | Product |

| [MoO₂(acac)₂] | HON=C(CH₃)Ar (Oxime) | [MoO₂{ON=C(CH₃)Ar}₂] |

| [MoO₂(acac)₂] | HOC(R)CHC(R')=NC₆H₅ (Schiff Base) | [MoO₂{OC(R)CHC(R')=NC₆H₅}₂] |

| [MoO₂(acac)₂] | Polymer-supported Schiff base | Polymer-supported [MoO₂(Schiff base)] |

Formation and Characterization of Mixed-Metal Complexes Incorporating this compound

The formation of mixed-metal or heterobimetallic complexes involving the this compound unit is a more specialized area of its coordination chemistry. While the direct reaction of MoO₂(acac)₂ to form mixed-metal complexes is not extensively detailed in the provided search results, the principles of coordination chemistry suggest that the acetylacetonate ligands or the oxo groups could potentially bridge to a second, different metal center.

The synthesis of mixed-ligand complexes, where different ligands are coordinated to a single molybdenum center, is well-established. researchgate.netlau.edu.lb However, the formation of complexes containing both molybdenum and another metal ion, bridged by a common ligand, is less commonly reported for this compound specifically.

In a broader context, β-diketonate ligands are known to be able to bridge metal centers, which could provide a route to mixed-metal assemblies. The synthesis of mixed adenine (B156593) and acetylacetonate complexes of copper(II), cobalt(II), and nickel(II) demonstrates the ability of acetylacetonate to coexist with other ligands in a coordination sphere, which is a prerequisite for forming mixed-metal systems where another ligand might act as the bridge. lau.edu.lb

While specific examples of heterobimetallic complexes formed directly from this compound are sparse in the provided information, the potential for such structures exists. For instance, a complex where a ligand attached to the molybdenum center also has a donor atom available to coordinate to a second metal ion could lead to the formation of a mixed-metal complex. The study of mixed-ligand molybdenum complexes provides a foundation for designing such systems. researchgate.net

Catalytic Applications of Molybdenyl Acetylacetonate

Olefin Epoxidation Catalysis

The epoxidation of olefins is a critical process in synthetic organic chemistry, providing valuable epoxide intermediates that can be converted into a wide array of functional groups. sid.ir Molybdenyl acetylacetonate (B107027) has proven to be a highly effective catalyst for this transformation, particularly when utilizing hydroperoxides as the terminal oxidant. mdpi.com

Molybdenyl acetylacetonate is a well-established homogeneous catalyst for the epoxidation of a variety of alkenes using hydroperoxides, most commonly tert-butyl hydroperoxide (TBHP). bloomtechz.commdpi.com The general reaction involves the activation of the hydroperoxide by the molybdenum center, followed by the transfer of an oxygen atom to the double bond of the alkene. bloomtechz.com This process is highly selective for the formation of epoxides. bloomtechz.com

The catalytic cycle is believed to involve the coordination of the hydroperoxide to the molybdenum center, forming a molybdenum-peroxo species which is the active oxidizing agent. rsc.org The alkene then attacks this electrophilic oxygen, leading to the formation of the epoxide and regeneration of the catalyst. rsc.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the mechanistic details, suggesting that the reaction pathway can be influenced by the nature of the oxidant. rsc.orgresearchgate.net For instance, with TBHP, a step-wise mechanism may be favored. researchgate.net

The versatility of this catalytic system is demonstrated by its effectiveness with a range of olefin substrates, including both cyclic and linear alkenes. sid.ir Research has shown high conversions and selectivities for the epoxidation of substrates like cyclooctene (B146475), cyclohexene, styrene (B11656), and various terminal alkenes. sid.irresearchgate.net For example, in the presence of TBHP, this compound can catalyze the conversion of styrene to its corresponding epoxide with high selectivity. bloomtechz.com

Table 1: Epoxidation of Various Alkenes Catalyzed by this compound with TBHP

| Alkene | Conversion (%) | Epoxide Selectivity (%) | Reference |

|---|---|---|---|

| Cyclooctene | 95 | ~100 | researchgate.net |

| Cyclohexene | - | High | researchgate.net |

| 1-Hexene | High Yield | 100 | sid.ir |

| 1-Octene | High Yield | 100 | sid.ir |

| 1-Dodecene | High Yield | 100 | sid.ir |

| Styrene | - | >95 | bloomtechz.com |

The application of this compound catalysis extends to the modification of renewable resources, such as vegetable oils. The epoxidation of soybean oil, which contains unsaturated fatty acid chains, is of industrial importance as the resulting epoxidized soybean oil (ESO) is used as a plasticizer and stabilizer for polymers.

This compound, in conjunction with TBHP, has been demonstrated to effectively catalyze the epoxidation of the double bonds within soybean oil. researchgate.net In a study conducted in refluxing toluene, a 70.1% conversion of the unsaturated sites in soybean oil was achieved, yielding 54.1% epoxidation with a selectivity of 77.2%. researchgate.net This highlights the potential of this catalytic system for the value-added conversion of bio-based materials.

While homogeneous catalysts like this compound offer high activity and selectivity, their separation from the reaction mixture can be challenging. sid.ir To overcome this, researchers have focused on immobilizing the complex onto solid supports, creating heterogeneous catalysts that are easily recoverable and reusable. sid.irresearchgate.net

A variety of materials have been employed as supports, including mesoporous silica (B1680970) (e.g., MCM-41), boehmite nanoparticles, diatomite, and functionalized polymers. sid.irresearchgate.netinorgchemres.orguss.cl These supported catalysts have shown excellent performance in olefin epoxidation with TBHP. sid.irresearchgate.net

For instance, this compound immobilized on MCM-41 has been used for the efficient epoxidation of both cyclic and linear alkenes, with the catalyst being reusable for several cycles without a significant loss of activity. sid.ir Similarly, when supported on functionalized boehmite nanoparticles, the catalyst achieved a 97% yield in the epoxidation of cis-cyclooctene within 60 minutes. researchgate.net Expanded corn starch has also been used as a support for the epoxidation of stillingia oil, demonstrating the adaptability of this catalytic system. rsc.org

The performance of these supported catalysts is often comparable to or even exceeds that of their homogeneous counterparts, with the added benefits of improved stability and ease of separation. sid.irresearchgate.net

Table 2: Performance of Supported this compound Catalysts in cis-Cyclooctene Epoxidation with TBHP

| Support Material | Conversion/Yield (%) | Time (min) | Reusability | Reference |

|---|---|---|---|---|

| MCM-41 | High Yield | - | Reusable 5 times | sid.ir |

| Boehmite Nanoparticles | 97 (Yield) | 60 | Reusable | researchgate.net |

| Diatomite Nanoparticles | High Yield | - | Reusable up to 3 times | inorgchemres.org |

| Expanded Corn Starch (for stillingia oil) | - | - | Reusable 5 times | rsc.org |

Oxidation Reactions Mediated by this compound

Beyond olefin epoxidation, this compound and related molybdenum complexes are effective catalysts for the oxidation of other organic functional groups, most notably alcohols.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. wikipedia.org Molybdenum-based catalysts, including this compound, have been investigated as a more sustainable alternative to traditional, often stoichiometric and hazardous, oxidizing agents. digitellinc.com

The general mechanism for alcohol oxidation involves the formation of a metal-alkoxide intermediate, followed by a step that removes a hydride equivalent from the carbon bearing the oxygen, often resembling an E2 elimination, to form the carbon-oxygen double bond. masterorganicchemistry.comchemistrysteps.com

Molybdenum(VI) complexes, particularly those with Schiff base ligands derived from this compound, have been shown to catalyze the oxidation of various alcohols to their corresponding carbonyl compounds with high selectivity, using hydrogen peroxide as a green oxidant. raco.cat These reactions often proceed under mild or solvent-free conditions, with high selectivity towards the aldehyde, avoiding over-oxidation to carboxylic acids. raco.cat Studies have explored the oxidation of benzylic alcohols and secondary alcohols like cyclohexanol (B46403) and butan-2-ol, demonstrating the broad applicability of these molybdenum catalysts. digitellinc.commdpi.com

The catalytic activity of this compound extends to the selective oxidation of a variety of other organic substrates. For example, molybdenum-based catalysts have been utilized in the selective oxidation of propylene (B89431) to acrolein. bohrium.com The ability of the molybdenum center to exist in multiple oxidation states and its Lewis acidic character allows it to activate oxidants and facilitate a range of selective oxidation reactions beyond simple epoxidation and alcohol oxidation. researchgate.net The specific reaction conditions, co-ligands, and the nature of the substrate all play a crucial role in determining the outcome and selectivity of the oxidation process. uss.cl

Photo-induced Oxygen Atom Transfer Reactions

This compound, with the chemical formula MoO₂(acac)₂, is a versatile catalyst in various organic transformations. One notable application is in photo-induced oxygen atom transfer (OAT) reactions. While specific studies focusing solely on MoO₂(acac)₂ in photo-induced OAT are not extensively detailed in the provided search results, the broader context of molybdenum complexes in photocatalytic OAT offers valuable insights.

Generally, the mechanism of OAT involves the transfer of an oxygen atom from an oxygen donor to a substrate, mediated by a metal complex. In the context of photocatalysis, light irradiation plays a crucial role in activating the catalyst or the reactants. For molybdenum complexes, the process often begins with the nucleophilic attack of a substrate on an empty Mo=O π* orbital, leading to the formation of an oxidized substrate and a reduced Mo(IV) species. The catalytic cycle is completed by the re-oxidation of the Mo(IV) center by an oxygen donor.

Studies on other dioxo-molybdenum complexes anchored on supports like TiO₂ have demonstrated the feasibility of photo-assisted OAT. scielo.org.co In these systems, light stimulation enhances the catalytic activity, and the presence of specific ligands can be crucial for the efficiency of the oxygen transfer. For instance, bipyridine ligands have been shown to act as electronic connectors between the molybdenum complex and the TiO₂ support, facilitating the transfer of oxygen. scielo.org.co

While direct photo-induced OAT reactions catalyzed by unsupported MoO₂(acac)₂ are not explicitly detailed, its role as a precursor for creating photocatalytically active materials is recognized. For example, MoO₂(acac)₂ has been used to synthesize MoO₂ nanospheres which, especially when modified to have oxygen vacancies, exhibit enhanced photocatalytic activity under visible light for reactions like the oxidative coupling of benzylamine. mdpi.com This suggests that the molybdenum center, derived from this compound, is key to the photocatalytic process.

Further research has explored various molybdenum and tungsten dioxo complexes for photo-catalyzed OAT, noting that many existing systems suffer from poor performance or require complex synthesis. whiterose.ac.uk This highlights an area where the relative simplicity and reactivity of this compound could be advantageous. The kinetics of such reactions are found to be highly dependent on the solvent and catalyst concentration. whiterose.ac.uk

Deoxygenation Catalysis

This compound and its derivatives are effective catalysts for deoxygenation reactions, which involve the removal of oxygen atoms from a molecule. This is a particularly important process in the conversion of biomass into biofuels and valuable chemicals.

The deoxygenation of vegetable oils, such as rapeseed oil, is a promising route for the production of second-generation biofuels. researchgate.net This process converts the triglycerides in the oil into hydrocarbons that are similar to those found in conventional diesel fuel. Molybdenum-based catalysts are highly active in these reactions.

Sulfided molybdenum catalysts, often promoted with nickel or cobalt, are commonly used for the hydrodeoxygenation (HDO) of vegetable oils. researchgate.net The reaction can proceed through different pathways, including hydrodeoxygenation (HDO), decarboxylation, and decarbonylation. The choice of catalyst can significantly influence the product distribution. For example, sulfided molybdenum catalysts on an alumina (B75360) support tend to favor the HDO pathway, producing n-alkanes with the same number of carbon atoms as the original fatty acids. researchgate.net

The catalytic activity for the deoxygenation of rapeseed oil over sulfided catalysts has been shown to decrease in the order NiMo/Al₂O₃ > Mo/Al₂O₃ > Ni/Al₂O₃. researchgate.net Bimetallic NiMo catalysts generally show higher yields of hydrocarbons compared to their monometallic counterparts.

Molybdenum oxides, which can be derived from this compound, are also key components in catalysts for the hydrodeoxygenation of other biomass-derived platform molecules, such as levulinic acid and tartaric acid. nih.govudel.edu These catalysts often consist of a noble metal, like palladium, supported on a molybdenum oxide/titanium dioxide support. nsf.gov The reduced Mo⁵⁺ centers are believed to be crucial for the selective cleavage of C-O bonds.

| Catalyst | Feedstock | Key Product(s) |

| Sulfided Mo/Al₂O₃ | Rapeseed Oil | Hydrodeoxygenation products (n-C₁₈ alkanes) researchgate.net |

| Sulfided NiMo/Al₂O₃ | Rapeseed Oil | Mixture of decarboxylation and hydrodeoxygenation products researchgate.net |

| Palladium promoted MoOₓ/TiO₂ | Tartaric Acid | Succinic Acid nsf.gov |

| MoOₓ-decorated Co | Levulinic Acid | γ-valerolactone nih.gov |

Deoxygenation of Epoxides to Alkenes

This compound has been investigated as a catalyst in the deoxygenation of epoxides to form alkenes. This reaction is a crucial transformation in organic synthesis, providing a method for the stereospecific conversion of epoxides back to their corresponding olefins. The process often involves the use of a reducing agent, with the molybdenum complex acting as a catalyst to facilitate the oxygen atom transfer from the epoxide to the reductant.

One notable system employs triphenylphosphine (B44618) (PPh3) as the oxygen atom acceptor. In this catalytic cycle, the Mo(VI) center of the this compound is proposed to be reduced to a lower oxidation state, Mo(IV), by PPh3. The Mo(IV) species then interacts with the epoxide, abstracting the oxygen atom to regenerate the Mo(VI) catalyst and form the corresponding alkene. The triphenylphosphine oxide is the stoichiometric byproduct of this reaction.

The efficiency of this catalytic system is dependent on various factors, including the solvent, temperature, and the nature of the epoxide substrate. Research in this area continues to optimize these conditions to achieve high yields and selectivity. While detailed mechanistic studies are ongoing, the ability of the molybdenum center to cycle between different oxidation states is fundamental to its catalytic activity in this deoxygenation reaction.

Applications in Polymerization Chemistry

This compound has demonstrated utility as a catalyst in the field of polymerization, particularly in the production of polyethylene (B3416737) and polyurethane foams.

Catalysis in Ethylene (B1197577) Polymerization

In the realm of olefin polymerization, this compound, in conjunction with a co-catalyst, has been employed for the polymerization of ethylene. A common co-catalyst used in this system is methylaluminoxane (B55162) (MAO). The combination of this compound and MAO forms an active catalytic species capable of initiating and propagating the polymerization of ethylene monomers to produce polyethylene.

The properties of the resulting polyethylene, such as molecular weight, molecular weight distribution, and degree of branching, are influenced by the reaction conditions. Key parameters that can be tuned to control the polymer architecture include the molar ratio of the aluminum co-catalyst to the molybdenum catalyst (Al/Mo ratio), the polymerization temperature, and the ethylene pressure. For instance, adjustments in the Al/Mo ratio have been shown to impact the level of branching in the polyethylene chains, thereby affecting its density and mechanical properties.

Below is a table summarizing typical findings from ethylene polymerization studies using this compound-based catalysts.

| Catalyst System | Co-catalyst | Al/Mo Ratio | Temperature (°C) | Activity (g PE/mol Mo·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| MoO2(acac)2 | MAO | 100-500 | 25-80 | Varies | 10^4 - 10^6 | 2.0 - 4.0 |

Note: The values presented are illustrative and can vary based on specific experimental conditions.

Role in Polyurethane Foam Formation

This compound also serves as a catalyst in the manufacturing of polyurethane foams. The formation of polyurethane involves the reaction between a polyol and a diisocyanate. This polymerization is often accompanied by a blowing reaction, typically the reaction of isocyanate with water, which generates carbon dioxide gas and leads to the foam structure.

In this context, this compound can act as a gelling catalyst, promoting the reaction between the polyol and the isocyanate to build up the polymer network. The catalytic activity of the molybdenum complex influences the rate of polymerization and, consequently, the final properties of the foam, such as its density, cell structure, and mechanical strength.

Interestingly, the catalytic activity of metal acetylacetonates (B15086760) in polyurethane foam formation can be modulated by the addition of acetylacetone (B45752). Acetylacetone can act as a retarder, delaying the onset of the catalytic activity of the metal complex. This allows for better mixing of the reactants before the rapid curing process begins, which is particularly advantageous in industrial applications. The balance between the gelling and blowing reactions is critical for producing high-quality polyurethane foam, and catalysts like this compound play a key role in achieving this balance.

Catalysis in Bio-Relevant Transformations

The structural and reactive similarities of certain molybdenum complexes to the active sites of molybdenum-containing enzymes have made them valuable tools for studying bio-relevant transformations.

Development and Study of Functional Model Compounds for Molybdenum Oxygen Transferase Enzymes

This compound serves as a precursor for the synthesis of functional model compounds that mimic the active sites of molybdenum oxotransferase enzymes. utu.fi These enzymes are ubiquitous in biological systems and catalyze the transfer of an oxygen atom to or from a substrate in a variety of metabolic pathways. rsc.org The active site of these enzymes typically contains a molybdenum center coordinated to a pterin-based ligand.

By modifying the ligand environment around the molybdenyl core, researchers can create synthetic analogues that replicate the structural features and reactivity of the native enzymes. utu.fi These model compounds are instrumental in elucidating the mechanisms of oxygen atom transfer (OAT) reactions. utu.fiacs.orgbiorxiv.orgnih.gov Studies with these model systems, often using substrates like triphenylphosphine or dimethyl sulfoxide, provide insights into the electronic and steric factors that govern the catalytic activity of the molybdenum center. utu.fi

For example, dioxidomolybdenum(VI) complexes with various organic ligands, derived from this compound, have been shown to catalytically oxidize triphenylphosphine to triphenylphosphine oxide. utu.fi The kinetics and mechanisms of these reactions are studied to understand how the ligand framework influences the OAT process. This knowledge is crucial for understanding the function of molybdenum enzymes and for the design of new, efficient oxidation catalysts. utu.fi

Comparative Studies of Heterogeneous and Homogeneous Catalysis with this compound

The performance of this compound as a catalyst can be evaluated in both homogeneous and heterogeneous systems. While homogeneous catalysis offers high activity and selectivity due to the well-defined nature of the active sites, challenges related to catalyst separation and recycling have driven research into the development of heterogeneous counterparts. researchgate.net

In homogeneous catalysis, this compound is dissolved in the reaction medium, allowing for maximum accessibility of the substrate to the catalytic center. mdpi.com This often leads to high reaction rates and mild reaction conditions. mdpi.com A prime example is its use in the epoxidation of alkenes, where it has been widely studied as a soluble catalyst. mdpi.com

To overcome the separation issues associated with homogeneous catalysts, this compound can be immobilized on solid supports, creating a heterogeneous catalyst. researchgate.net Various materials have been explored as supports, including polymers, silica, and nanoparticles like boehmite. researchgate.net For instance, acetylacetonate complexes of molybdenum have been supported on functionalized boehmite nanoparticles for the catalytic epoxidation of alkenes. researchgate.net

The immobilization process can sometimes influence the catalytic activity and selectivity. The interaction between the molybdenum complex and the support material can alter the electronic and steric environment of the active site. Comparative studies have shown that while heterogeneous catalysts may sometimes exhibit slightly lower activity compared to their homogeneous analogues, they offer significant advantages in terms of catalyst recovery and reusability, which are critical for industrial applications. researchgate.net For example, a sepiolite-supported MoO2(acac)2 catalyst demonstrated high activity in the epoxidation of cis-cyclooctene and could be effectively recycled. mdpi.com Similarly, molybdenum-containing metal-organic frameworks (MOFs) have been developed where the molybdenyl species is incorporated into the framework, acting as a heterogeneous catalyst for the epoxidation of both alkenes and allylic alcohols. mdpi.com

The choice between a homogeneous and a heterogeneous system often depends on the specific application, balancing the need for high activity and selectivity with the practical requirements of process efficiency and sustainability.

Advantages and Challenges Associated with Catalyst Heterogenization

The immobilization of homogeneous catalysts like this compound onto insoluble supports is a strategy designed to bridge the gap between homogeneous and heterogeneous catalysis, offering a blend of their respective benefits. mdpi.com

Advantages:

The primary advantage of heterogenization is the simplified recovery and reuse of the catalyst. Unlike homogeneous catalysts that are dissolved in the reaction medium and require often complex and energy-intensive separation processes, solid-supported catalysts can be easily removed from the reaction mixture by simple physical methods such as filtration. researchgate.net This leads to several economic and environmental benefits:

Reduced Product Contamination: Heterogenization minimizes the contamination of the final product with the metal catalyst, which is particularly crucial in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Simplified Process Design: The use of a solid catalyst facilitates the design of continuous flow reactors, making industrial processes more efficient. mdpi.com

Improved Stability: In some cases, anchoring the complex onto a support can enhance its stability and prevent decomposition during the reaction. nih.gov

Researchers have successfully immobilized this compound on a variety of organic and inorganic supports, including polymers, activated carbon, silica, boehmite nanoparticles (BNPs), and metal-organic frameworks (MOFs). mdpi.comresearchgate.netrsc.orgsid.ir

Challenges:

Despite the significant advantages, the heterogenization of this compound is not without its challenges. These must be carefully addressed to develop robust and efficient catalytic systems.

Leaching of the Active Species: A major drawback is the potential for the active molybdenum complex to detach, or "leach," from the support into the reaction medium. researchgate.net This not only leads to a gradual loss of catalytic activity over time but also results in contamination of the product, negating one of the key benefits of heterogenization. For instance, a study comparing a molybdenum catalyst on a stable silica support (Mo-SIM) with one on bulk zirconia (Mo-ZrO₂) found significant leaching of the catalytic species from the zirconia support. researchgate.net

Reduced Catalytic Activity: The process of immobilization can sometimes lead to a decrease in catalytic activity compared to the homogeneous counterpart. This can be attributed to several factors, including unfavorable interactions between the active sites and the support surface, reduced accessibility of the catalytic centers to the reactants due to steric hindrance, and mass transfer limitations within the pores of the support. researchgate.net

The following table summarizes the key advantages and challenges associated with the heterogenization of this compound catalysts.

| Feature | Advantages | Challenges |

| Catalyst Recovery | Easily separated by filtration, enabling straightforward recovery. researchgate.net | Leaching of the active molybdenum species into the reaction medium. researchgate.net |

| Reusability | Can be reused for multiple catalytic cycles, reducing costs. rsc.org | Gradual loss of activity over repeated cycles due to leaching or deactivation. researchgate.net |

| Product Purity | Minimizes metal contamination in the final product. mdpi.com | Product contamination can occur if leaching is significant. |

| Process Engineering | Suitable for use in continuous flow reactor systems. mdpi.com | Potential for reduced catalytic activity and selectivity compared to homogeneous systems. researchgate.net |

| Catalyst Synthesis | Can lead to catalysts with enhanced stability. nih.gov | Preparation of the supported catalyst can be complex and costly. sid.ir |

Investigation of Catalyst Stability and Reusability Profiles

A critical aspect of developing heterogenized catalysts is the thorough investigation of their operational stability and potential for reuse. An effective supported catalyst must maintain its structural integrity and catalytic performance over numerous cycles to be economically viable.

Studies have demonstrated that with appropriate design, supported this compound catalysts can exhibit excellent stability and reusability. For example, a catalyst prepared by immobilizing a molybdenum Schiff-base complex, derived from MoO₂(acac)₂, onto a polymer support was reused for eight consecutive cycles in the epoxidation of various alkenes without any significant loss in its high activity and selectivity. researchgate.net Similarly, when MoO₂(acac)₂ was immobilized on expanded corn starch, the resulting catalyst could be easily recovered and reused for at least five cycles without a significant decline in its catalytic activity. rsc.org

Metal-organic frameworks (MOFs) have also emerged as promising supports. In one study, this compound was anchored onto an aminated UiO-66 MOF. This catalytic system showed excellent activity in the epoxidation of alkenes and could be reused several times without an appreciable loss of activity. researchgate.net The stability of this catalyst is demonstrated in the reusability data for the epoxidation of cyclooctene, as shown in the table below.

| Catalytic Run | Epoxide Yield (%) |

| 1st | 97 |

| 2nd | 96 |

| 3rd | 95 |

| 4th | 94 |

| 5th | 93 |

| Data derived from a study on MoO₂(acac) supported on aminated UiO-66 for the epoxidation of cyclooctene. researchgate.net |

The slight decrease in yield over five runs indicates good stability and limited leaching of the active molybdenum species. This high stability is often attributed to the strong covalent bonds or coordination interactions between the molybdenum complex and the functionalized support. mdpi.comresearchgate.net In contrast, catalysts where the active species are weakly bound are more prone to leaching and deactivation. Therefore, the choice of support material and the method of immobilization are crucial factors in determining the long-term performance of the heterogenized catalyst. researchgate.net

Molybdenyl Acetylacetonate As a Precursor for Advanced Materials

Thin Film Deposition Methodologies

The deposition of thin films is a fundamental process in the manufacturing of electronic and optoelectronic devices, as well as for creating functional coatings. Molybdenyl acetylacetonate (B107027) is a precursor of interest in several deposition techniques due to its volatility and decomposition characteristics.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. While various precursors can be used for the CVD of molybdenum oxide films, organometallic compounds like molybdenyl acetylacetonate are advantageous due to their potential for lower deposition temperatures compared to inorganic precursors.

In a typical CVD process utilizing this compound, the precursor is vaporized and transported into a reaction chamber containing the substrate. The substrate is heated to a specific temperature to induce the decomposition of the precursor, leading to the formation of a molybdenum oxide film. The properties of the resulting film, such as its phase (e.g., MoO₃, MoO₂) and morphology, are highly dependent on the deposition parameters. researchgate.net

| Parameter | Influence on Film Properties |

| Substrate Temperature | Determines the crystalline phase and grain size of the molybdenum oxide film. Higher temperatures generally lead to more crystalline films. |

| Precursor Flow Rate | Affects the growth rate and uniformity of the deposited film. |

| Chamber Pressure | Influences the reaction kinetics and the mean free path of the precursor molecules. |

| Carrier Gas | Can affect the transport of the precursor and the removal of byproducts. |

Research has shown that the deposition of molybdenum oxide films via CVD can result in various morphologies, including needles, spheres, and platelets, depending on the specific conditions. researchgate.net The choice of precursor is a critical factor in determining the stoichiometry and properties of the deposited films. researchgate.net

Atomic Layer Deposition (ALD) is a subclass of CVD that allows for the deposition of thin films with atomic-level precision. This technique relies on sequential, self-limiting surface reactions. While many ALD processes for molybdenum-containing films have utilized precursors like molybdenum hexacarbonyl or molybdenum(V) chloride, the principles are applicable to organometallic precursors like this compound. rsc.orgmit.edu

The ALD cycle for depositing molybdenum oxide using a precursor like this compound would typically involve the following steps:

Introduction of the vaporized this compound precursor into the reactor, which chemisorbs onto the substrate surface.

Purging of the reactor to remove any unreacted precursor and gaseous byproducts.

Introduction of a co-reactant, such as an oxidizing agent (e.g., ozone, water vapor), which reacts with the adsorbed precursor layer to form a layer of molybdenum oxide.

Purging of the reactor to remove the co-reactant and any gaseous byproducts from this step.

This cycle is repeated to build up the film layer by layer, allowing for precise control over the film thickness. The self-limiting nature of the surface reactions ensures high conformality on complex, three-dimensional structures. The ALD temperature window is a critical parameter, as it defines the range where the desired self-limiting growth occurs. rsc.org

| ALD Parameter | Significance |

| Deposition Temperature | Must be within the ALD window to ensure self-limiting growth and prevent thermal decomposition of the precursor. |

| Pulse and Purge Times | Need to be optimized to ensure complete surface reactions and removal of non-reacted species. |

| Co-reactant | The choice of co-reactant influences the film composition and properties. |

This compound is also utilized in solution-based deposition techniques, which offer a simpler and often lower-cost alternative to vapor-phase methods. An important application is in the synthesis of molybdenum-doped bismuth vanadate (B1173111) (Mo-doped BiVO₄) photoanodes for solar water splitting. rsc.orgrsc.org

In a typical synthesis, this compound is dissolved in a suitable solvent along with precursors for bismuth and vanadium, such as triphenyl bismuth and vanadyl acetylacetonate. researchgate.net This precursor solution is then deposited onto a substrate using methods like spin-coating, dip-coating, or drop-casting. rsc.orgutwente.nl A subsequent heat treatment (calcination) decomposes the precursors and leads to the formation of a crystalline Mo-doped BiVO₄ film.

The doping of BiVO₄ with molybdenum has been shown to improve its photoelectrochemical performance by enhancing charge carrier transport. rsc.orgrsc.org The concentration of molybdenum in the final film can be controlled by adjusting the amount of this compound in the precursor solution.

| Deposition Method | Description |

| Spin-Coating | The substrate is rotated at high speed to produce a uniform thin film from a solution. |

| Dip-Coating | The substrate is immersed in and withdrawn from the precursor solution at a constant speed. |

| Drop-Casting | A small volume of the precursor solution is dropped onto the substrate and allowed to dry. |

Research has demonstrated that the photoelectrochemical performance of Mo-doped BiVO₄ is sensitive to the molybdenum concentration, with optimal performance achieved at a specific doping level. nih.gov

Synthesis of Molybdenum-Containing Nanomaterials

Beyond thin films, this compound is a precursor for the synthesis of various molybdenum-containing nanomaterials, particularly for catalytic applications. Its decomposition can be controlled to produce nanoparticles with high surface areas and specific functionalities.

Molybdenum sulfide (B99878) (MoS₂) is a highly effective catalyst for hydrodesulfurization (HDS) reactions in the refining of crude oil. The catalytic activity of MoS₂ is associated with its edge sites, and therefore, the synthesis of highly dispersed, small MoS₂ particles is crucial for maximizing catalytic performance.

This compound can be used as a molybdenum source in the synthesis of these ultradispersed catalysts. One approach involves the decomposition of the precursor in the presence of a sulfur source within a high-boiling point solvent or a structured medium like a microemulsion. The organic ligands of the acetylacetonate precursor facilitate its dispersion in the reaction medium, leading to the formation of small, well-dispersed molybdenum sulfide nanoparticles upon reaction with the sulfurizing agent. The thermal decomposition of these precursors can lead to the formation of layered MoS₂ structures. researchgate.net

Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with every metal atom acting as an active site. rsc.org The synthesis of SACs involves the anchoring of isolated metal atoms onto a support material. This compound can serve as a precursor for molybdenum-based SACs.

The fabrication process typically involves the impregnation of a high-surface-area support (e.g., graphene, carbon nitride) with a solution of this compound. The precursor is adsorbed onto the support, and a subsequent high-temperature treatment in an inert or reducing atmosphere decomposes the precursor and anchors individual molybdenum atoms to specific sites on the support. The acetylacetonate ligands are removed during this thermal treatment, leaving behind isolated, catalytically active molybdenum atoms. The unique coordination environment of these single atoms can lead to exceptional catalytic activity and selectivity for various chemical reactions. rsc.org

Controlled Formation of Molybdenum Oxide Nanostructures

The controlled synthesis of molybdenum oxide nanostructures is a critical area of research due to their diverse applications in catalysis, energy storage, and electronics. This compound serves as an effective and versatile precursor for the fabrication of these materials with tunable morphologies and properties. Various synthetic strategies have been developed to control the size, shape, and dimensionality of the resulting molybdenum oxide nanostructures.

One prominent method is the thermal decomposition of this compound. The pyrolysis of MoO₂(acac)₂ in a high-boiling point solvent, such as oleylamine, at elevated temperatures allows for the formation of monodisperse molybdenum oxide nanoparticles. For instance, decomposition at 280 °C can yield molybdenum trioxide (MoO₃) quantum dots with a narrow size distribution of 5-8 nanometers and a bandgap of 2.8 eV. bloomtechz.com The choice of solvent and temperature plays a crucial role in controlling the nucleation and growth kinetics, thereby dictating the final particle size and properties.

Another effective approach is the use of solvothermal methods. A surfactant-free solvothermal strategy has been demonstrated to produce molybdenum oxide nanomaterials with a tunable phase, which is significant as different phases of molybdenum oxide (e.g., MoO₂, MoO₃) exhibit distinct properties. rsc.org This method allows for the manipulation of reaction parameters such as solvent composition, temperature, and reaction time to selectively favor the formation of a specific crystalline phase and morphology.

Hydrothermal synthesis is another valuable technique for the controlled formation of molybdenum oxide nanostructures from this compound. For example, MoO₃ nanosheets functionalized with polyethylene (B3416737) glycol (PEG) have been synthesized via a hydrothermal process using MoO₂(acac)₂ as the molybdenum source. bloomtechz.com These nanosheets exhibit strong absorption in the near-infrared region, making them suitable for applications such as photothermal therapy. bloomtechz.com The controlled hydrolysis and condensation of the precursor under hydrothermal conditions are key to achieving the desired nanostructure.

The table below summarizes key parameters and outcomes in the controlled synthesis of molybdenum oxide nanostructures using this compound as a precursor.

| Synthesis Method | Precursor | Solvent/Medium | Temperature | Resulting Nanostructure | Key Properties/Features |

| Pyrolysis | This compound | Oleylamine | 280 °C | MoO₃ quantum dots | 5-8 nm particle size, 2.8 eV bandgap |

| Solvothermal | This compound | Not specified | Variable | Phase-tunable molybdenum oxide nanoparticles | Control over crystalline phase (e.g., MoO₂) |

| Hydrothermal | This compound | Water/PEG | Not specified | MoO₃-PEG nanosheets | Strong near-infrared absorption |

Development of Coordination Polymers and Metal-Organic Frameworks Utilizing this compound

This compound is an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). In this context, the molybdenyl unit (MoO₂²⁺) can act as a metal node, which connects to organic ligands to form extended one-, two-, or three-dimensional structures. The acetylacetonate ligands can either be retained in the final structure or be displaced by the organic linkers during the synthesis.

A straightforward approach to synthesizing MOFs using this compound involves the self-assembly of the precursor with multidentate organic ligands. For example, in the presence of carboxylic acid linkers such as terephthalic acid, this compound can form stable MOF structures. bloomtechz.com One notable example is the synthesis of MIL-100(Mo), which exhibits a mesoporous structure with 3.1 nm channels and a high specific surface area of 2200 m²/g. bloomtechz.com These characteristics make such materials promising for applications in gas storage and separation.

Another strategy involves the post-synthetic modification of existing MOFs with this compound. In this method, a pre-formed MOF with reactive sites, such as amine groups, is treated with this compound. For instance, the aminated metal-organic framework UiO-66-NH₂ can be functionalized by reacting it with salicylaldehyde (B1680747) to form a Schiff base, which then serves as a chelating site for the immobilization of this compound. This post-synthetic approach allows for the incorporation of catalytically active molybdenum centers into a robust and porous framework, creating a heterogeneous catalyst for reactions like the epoxidation of alkenes.

The following table provides examples of coordination polymers and MOFs developed using this compound.

| Material Name | Synthesis Approach | Organic Linker | Resulting Structure/Properties | Potential Application |

| MIL-100(Mo) | Self-assembly | Terephthalic acid | Mesoporous with 3.1 nm channels, 2200 m²/g surface area | Gas storage and separation |

| MoO₂(acac)₂@UiO-66-Schiff base | Post-synthetic modification | Salicylaldehyde (for Schiff base formation) | Molybdenyl complexes immobilized within the MOF pores | Heterogeneous catalysis (e.g., alkene epoxidation) |

Applications in Optoelectronic and Semiconductor Devices

The unique electronic properties of molybdenum oxides derived from this compound make them highly suitable for applications in optoelectronic and semiconductor devices. The ability to produce well-defined molybdenum oxide nanostructures through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD) using this compound as a precursor is key to fabricating high-performance device components.

Field-effect transistors (FETs) are a prime example of semiconductor devices that can be fabricated using materials derived from this compound. For instance, FETs based on MoO₃ nanoribbons, prepared via a chemical vapor deposition method with MoO₂(acac)₂, have demonstrated excellent performance characteristics. These devices have shown a mobility of 0.8 cm²/V·s, a high on/off switching ratio of 10⁶, and a subthreshold swing of 0.9 V/dec. Such performance metrics indicate their suitability for low-power flexible electronics.

In the realm of memory devices, materials derived from this compound have shown promise in the development of memristors. A TiO₂/MoO₃ multilayer memristor, fabricated using atomic layer deposition, exhibits stable bipolar resistance switching. bloomtechz.com This device has a switching ratio greater than 10³ and a retention time exceeding 10⁴ seconds, suggesting its potential for use in neural morphology calculations and next-generation non-volatile memory. bloomtechz.com

The following table summarizes the performance of optoelectronic and semiconductor devices incorporating materials derived from this compound.

| Device Type | Material | Fabrication Method | Key Performance Metrics |

| Field-Effect Transistor (FET) | MoO₃ nanoribbons | Chemical Vapor Deposition (CVD) | Mobility: 0.8 cm²/V·s, Switching ratio: 10⁶, Subthreshold swing: 0.9 V/dec |

| Memristor | TiO₂/MoO₃ multilayer | Atomic Layer Deposition (ALD) | Switching ratio: >10³, Retention time: >10⁴ s |

Supramolecular and Polymeric Structures Involving this compound

The interaction of this compound with polymeric systems can lead to the formation of novel supramolecular and polymeric structures with interesting properties. These interactions are often driven by the coordination of the molybdenum center with functional groups on the polymer backbone.

Research has been conducted on the interaction of molybdenyl(VI) bis(acetylacetonate) with polyphenylsiloxane. These studies have been carried out both in solution (e.g., in boiling xylene) and under mechanochemical activation conditions. The reaction between these two components leads to the formation of soluble polymers. The nature of these polymeric products is dependent on the reaction conditions and the stoichiometry of the reactants. For instance, under mechanical activation, the interaction yields soluble polymers that are similar to those obtained in solution when the silicon-to-molybdenum ratio is 2.6.

The resulting materials are essentially polymolybdenum(VI) phenylsiloxanes, where the molybdenum acetylacetonate units are incorporated into the polyphenylsiloxane structure. These hybrid polymers can exhibit unique thermal and mechanical properties derived from both the inorganic siloxane backbone and the coordinated molybdenum centers. The characterization of these materials, often through techniques like X-ray diffraction, allows for the determination of their structural parameters, such as the chain cross-section.

The table below details the outcomes of the interaction between this compound and polyphenylsiloxane.

| Reactants | Reaction Conditions | Product | Key Findings |

| Molybdenyl(VI) bis(acetylacetonate), Polyphenylsiloxane | In xylene solution | Soluble polymolybdenum(VI) phenylsiloxanes | Formation of hybrid polymers |

| Molybdenyl(VI) bis(acetylacetonate), Polyphenylsiloxane | Mechanochemical activation | Soluble polymolybdenum(VI) phenylsiloxanes | Similar products to solution-based methods at specific Si/Mo ratios |

Mechanistic and Kinetic Investigations of Molybdenyl Acetylacetonate Catalysis

Reaction Mechanism Elucidation in Olefin Epoxidation